

Using (S)-2-Chloro-3-Phenylpropanoic Acid as a chiral building block

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Compound of Interest

Compound Name:	(S)-2-Chloro-3-Phenylpropanoic Acid
CAS No.:	41998-38-3
Cat. No.:	B3352083

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Application Note: **(S)-2-Chloro-3-Phenylpropanoic Acid** as a Chiral Building Block

Executive Summary

(S)-2-Chloro-3-Phenylpropanoic Acid (CAS: 41998-38-3) is a pivotal chiral synthon derived from the natural amino acid L-Phenylalanine. It serves as a "chiral switch" intermediate: while it retains the (S)-configuration of the parent amino acid during synthesis, it allows access to (R)-configuration derivatives (such as D-Phenylalanine analogs) via stereospecific

displacement. This guide details the mechanistic grounding, synthesis protocols, and downstream applications of this building block, emphasizing the critical "Retention-then-Inversion" workflow necessary for high enantiomeric purity.

Scientific Foundation: The "Retention-then-Inversion" Logic

To use this building block effectively, one must understand the counter-intuitive stereochemistry of its formation and utilization.

The Origin: Retention of Configuration

Unlike typical nucleophilic substitutions where a leaving group causes inversion (Walden inversion), the conversion of L-Phenylalanine to **(S)-2-Chloro-3-Phenylpropanoic acid** proceeds with net retention of configuration.

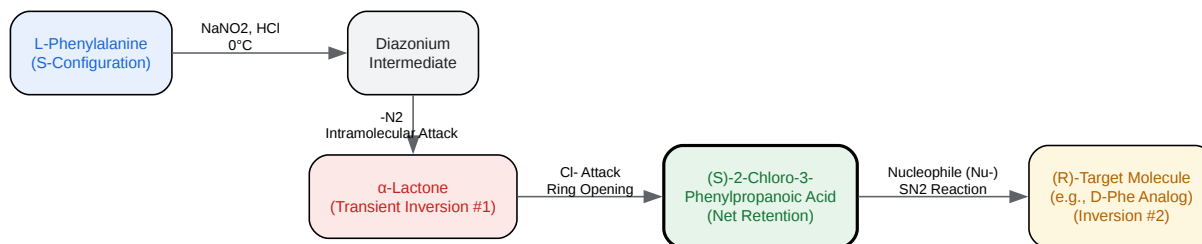
- Mechanism: The reaction with sodium nitrite and HCl generates a diazonium salt. The neighboring carboxylate group acts as an intramolecular nucleophile, displacing nitrogen to form a transient, unstable γ -lactone (Inversion #1). The chloride ion then attacks this lactone at the β -carbon, opening the ring (Inversion #2).
- Result: Two inversions equal a net retention.^[1]
 - Start: L-Phenylalanine (S)
 - End: **(S)-2-Chloro-3-Phenylpropanoic Acid**

The Application: Inversion of Configuration

Once isolated, the (S)-chloro acid acts as an electrophile. Reaction with nucleophiles (azides, amines, thiols) proceeds via a standard intermolecular mechanism.

- Result: Single inversion.
 - Start: **(S)-2-Chloro-3-Phenylpropanoic Acid**
 - End: (R)-Target Molecule (e.g., D-Phe derivatives)

Visualizing the Stereochemical Pathway:



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Figure 1: The stereochemical pathway showing the double-inversion mechanism during synthesis (net retention) followed by single inversion during application.

Detailed Protocols

Protocol A: Synthesis of (S)-2-Chloro-3-Phenylpropanoic Acid

Objective: Convert L-Phenylalanine to the chloro-acid with high enantiomeric retention.

Reagents:

- L-Phenylalanine (16.5 g, 100 mmol)
- Hydrochloric acid (5 N, 200 mL)
- Sodium Nitrite (10.4 g, 150 mmol)
- Solvents: Water, Dichloromethane (DCM), Brine.

Procedure:

- Dissolution: In a 500 mL three-necked round-bottom flask, dissolve L-Phenylalanine in 5 N HCl. Mechanical stirring is required due to viscosity changes.
- Cooling (Critical): Cool the mixture to -5°C to 0°C using an ice/salt bath.

- Expert Insight: Temperature control is paramount. Exceeding 5°C risks side reactions (elimination to cinnamic acid derivatives) and loss of enantiomeric excess (ee).
- Diazotization: Dissolve Sodium Nitrite in water (40 mL) and add it dropwise over 2 hours via an addition funnel.
 - Observation: Nitrogen gas will evolve.[1] Ensure the system is vented but protected from moisture.
- Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature (RT) slowly over 12 hours.
- Quenching: Carefully degas the solution under reduced pressure (aspirator) to remove dissolved nitrogen oxides.
- Extraction: Extract the aqueous phase with DCM (3 x 100 mL).
- Purification: Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo.
- Crystallization: Recrystallize from minimal hexane/ethyl acetate to yield white needles.

Quality Control Criteria:

Parameter	Specification	Method
Yield	65 - 75%	Gravimetric
Purity	>98%	HPLC (C18)
Chiral Purity	>98% ee	Chiral HPLC (Chiralpak AD-H)

| Specific Rotation |

| Polarimetry (c=1, EtOH) |

Protocol B: Application - Synthesis of (R)-2-Azido-3-Phenylpropanoic Acid

Objective: Use the (S)-block to synthesize a precursor for D-Phenylalanine (unnatural amino acid) via Walden inversion.

Reagents:

- **(S)-2-Chloro-3-Phenylpropanoic Acid** (10 mmol)
- Sodium Azide () (15 mmol)
- Solvent: DMF (Dry) or DMSO.

Procedure:

- Preparation: Dissolve the (S)-chloro acid in dry DMF (20 mL) under Argon atmosphere.
- Nucleophile Addition: Add Sodium Azide carefully.
 - Safety Note:

is toxic and can form explosive hydrazoic acid if acidified. Keep reaction basic/neutral if possible, or use a vent.
- Displacement: Heat the mixture to 50°C for 18–24 hours.
 - Expert Insight: The chloro-leaving group is less reactive than bromo-. Mild heating is required to drive the reaction, but excessive heat (>80°C) can cause racemization.
- Workup: Pour into ice water, acidify to pH 2 with dilute , and extract immediately with Ethyl Acetate.
- Result: The product is (R)-2-Azido-3-Phenylpropanoic acid, which can be hydrogenated () to yield D-Phenylalanine.

Downstream Applications & Workflow

The utility of **(S)-2-Chloro-3-Phenylpropanoic acid** extends beyond simple amino acid synthesis. It is a scaffold for peptidomimetics and depsipeptides.

Common Transformations:

- Thio-displacement: Reaction with Potassium Thioacetate

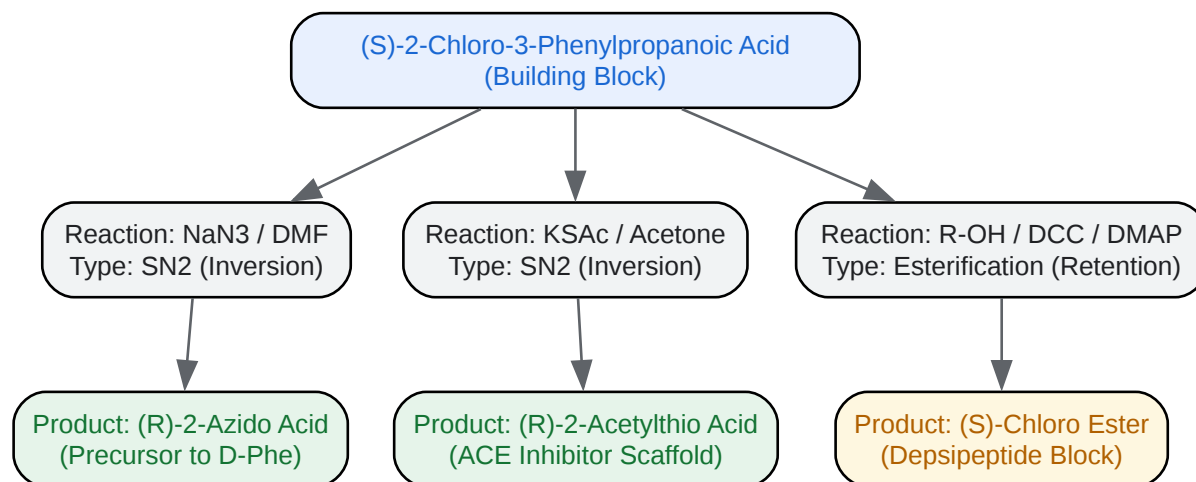
(R)-2-Acetylthio-3-phenylpropanoic acid (Intermediate for ACE inhibitors).

- Aminolysis: Reaction with primary amines

N-substituted (R)-amino acids.

- Esterification: Reaction with alcohols

Chiral esters (retaining S-configuration if COOH is activated, or inverting if alkylation is performed on the chloro-carbon).



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Figure 2: Divergent synthetic pathways. Note that modification of the carboxyl group (Right branch) retains the (S)-configuration, while displacement of the chloride (Left/Center branches) inverts it to (R).

Safety & Handling (SDS Summary)

- Hazards: Skin Corrosion/Irritation (Category 1B). Causes severe skin burns and eye damage.
- Storage: Store at room temperature, strictly dry. Hydrolysis can occur over prolonged exposure to moisture, releasing HCl and forming Phenyllactic acid.
- Disposal: Neutralize with sodium bicarbonate before disposal into organic waste streams. Avoid mixing with strong oxidizers.

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